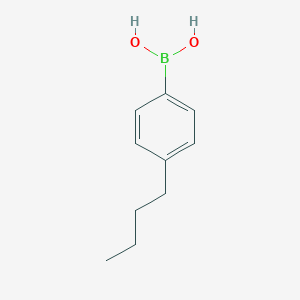

4-Butylphenylboronic acid

Cat. No. B114703

Key on ui cas rn:

145240-28-4

M. Wt: 178.04 g/mol

InChI Key: UGZUUTHZEATQAM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06569505B2

Procedure details

2.106 g of bis(triphenylphosphine) palladium(II)chloride (Merck Schuchart, Art. No. 804 174) were suspended in 20.0 ml tetrahydrofurane (Merck KGaA, Art. No.108 107) in a 50 ml, four necked vessel and heated to 55° C. Now 0.113 g sodiumboric hydride (Merck Schuchart, Art. Nr. 806 372) were added slowly while the suspension was stirred with a magnetic stirrer. The dark mixture was heated under reflux for 30 minutes and then allowed to cool to 40° C. 49.648 g of 1-bromo-3-fluoro-4-iodo-benzene (Wychem, Art. No. 45 570 300/12) 35.60 g of 4-n-butyl-phenylboronic acid, prepared in house), 330 ml toluene (Merck KGaA, Art. No.108 325), 130 ml ethanol (Merck KGaA, Art. No.100 983) and 170 ml of a solution of sodium carbonate (Merck KGaA, Art. No.106 384) were placed in an 1 I, four necked vessel at ambient temperature and heated to 50° C. Now the freshly prepared 40° C. warm solution of the Pd0-catalyst was rapidly added dropwise to the vigorously stirred reaction mixture. The brown mixture was stirred at 50° C. for 16 hours. The completeness of the reaction was confirmed by thin sheet chromatography. The reaction mixture was cooled to ambient temperature. Then distilled water and methyl-t-butyl ether were added and the phases separated. The aquous phase was extracted twice with methyl-t-butyl ether. The combined organic phases were washed twice with distilled water, dried over Na2SO4 filtered and the solvent evaporated. The crude product of 74 g of 4-bromo-4′-n-butyl-2-fluoro-biphenyl was purified over 3 I silica gel with 1-chloro-butane. The resultant 61.4 g of crude product were distilled under reduced pressure. Thus 45.4 g of 4-bromo-4′-n-butyl-2-fluoro-biphenyl with a purity of 90.6% by GC were obtained.

[Compound]

Name

solution

Quantity

170 mL

Type

reactant

Reaction Step Three

Name

bis(triphenylphosphine) palladium(II)chloride

Quantity

2.106 g

Type

catalyst

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[C:4]([F:9])[CH:3]=1.[CH2:10]([C:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1)[CH2:11][CH2:12][CH3:13].C1(C)C=CC=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>O1CCCC1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.B.[Na].COC(C)(C)C.O.C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:17]2[CH:18]=[CH:19][C:14]([CH2:10][CH2:11][CH2:12][CH3:13])=[CH:15][CH:16]=2)=[C:4]([F:9])[CH:3]=1 |f:3.4.5,7.8.9,10.11,^1:82|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

49.648 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CC(=C(C=C1)I)F

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

COC(C)(C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

35.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)C1=CC=C(C=C1)B(O)O

|

|

Name

|

|

|

Quantity

|

330 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

[Compound]

|

Name

|

solution

|

|

Quantity

|

170 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

130 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Four

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Five

|

Name

|

bis(triphenylphosphine) palladium(II)chloride

|

|

Quantity

|

2.106 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0.113 g

|

|

Type

|

catalyst

|

|

Smiles

|

B.[Na]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

55 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred with a magnetic stirrer

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The dark mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to 40° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were placed in an 1 I, four necked vessel at ambient temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 50° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Now the freshly prepared 40° C. warm solution of the Pd0-catalyst

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was rapidly added dropwise to the vigorously stirred reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The brown mixture was stirred at 50° C. for 16 hours

|

|

Duration

|

16 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled to ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the phases separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aquous phase was extracted twice with methyl-t-butyl ether

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic phases were washed twice with distilled water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product of 74 g of 4-bromo-4′-n-butyl-2-fluoro-biphenyl was purified over 3 I silica gel with 1-chloro-butane

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The resultant 61.4 g of crude product were distilled under reduced pressure

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC1=CC(=C(C=C1)C1=CC=C(C=C1)CCCC)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 45.4 g | |

| YIELD: CALCULATEDPERCENTYIELD | 89.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |